REACTION_SMILES
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[C:1]([CH:2]=[CH:3][C:4](=[O:5])[OH:6])(=[O:7])[OH:8].[CH3:29][OH:30].[CH3:9][c:10]1[c:11]([CH:15]=[CH:16][C:17](=[O:18])[c:19]2[cH:20][c:21]3[cH:22][cH:23][cH:24][cH:25][c:26]3[cH:27][cH:28]2)[n:12][cH:13][nH:14]1.[Pd:31]=[O:32]>>[C:1]([CH:2]=[CH:3][C:4](=[O:5])[OH:6])(=[O:7])[OH:8].[CH3:9][c:10]1[c:11]([CH2:15][CH2:16][C:17](=[O:18])[c:19]2[cH:20][c:21]3[cH:22][cH:23][cH:24][cH:25][c:26]3[cH:27][cH:28]2)[n:12][cH:13][nH:14]1
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Name
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O=C(O)C=CC(=O)O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C=CC(=O)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Cc1[nH]cnc1C=CC(=O)c1ccc2ccccc2c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1[nH]cnc1C=CC(=O)c1ccc2ccccc2c1
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Name
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O=[Pd]
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O=[Pd]
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Name
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O=C(O)C=CC(=O)O
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Type
|
product
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Smiles
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O=C(O)C=CC(=O)O
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Name
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Cc1[nH]cnc1CCC(=O)c1ccc2ccccc2c1
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Type
|
product
|
Smiles
|
Cc1[nH]cnc1CCC(=O)c1ccc2ccccc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |